Imidazoleacetic acid riboside

Übersicht

Beschreibung

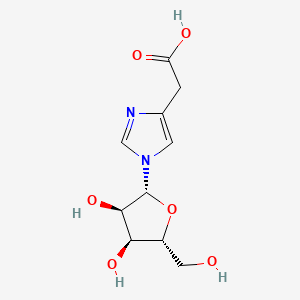

Imidazoleacetic acid riboside, also known as IAA-R or ribosylimidazole-4-acetic acid, belongs to the class of organic compounds known as imidazole ribonucleosides and ribonucleotides . It is an endogenous ligand that stimulates imidazol(in)e receptors .

Synthesis Analysis

The structures of ribosylated imidazoleacetic acids in rat, bovine, and human tissues have been identified to be imidazole-4-acetic acid-ribotide (IAA-RP) and its metabolite, imidazole-4-acetic acid-riboside .Molecular Structure Analysis

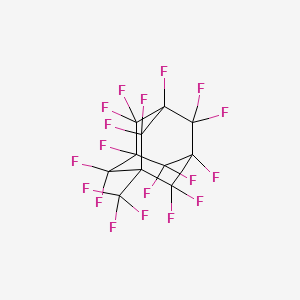

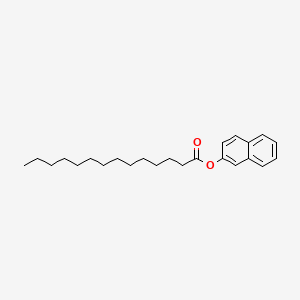

Imidazoleacetic acid riboside has a molecular formula of C10H14N2O6 . Its average mass is 258.228 Da and its monoisotopic mass is 258.085175 Da .Chemical Reactions Analysis

Imidazoleacetic acid riboside has physicochemical properties similar to those of an unidentified substance(s) extracted from mammalian tissues that interacts with imidazol(in)e receptors .Physical And Chemical Properties Analysis

Imidazoleacetic acid riboside has a molecular formula of C10H14N2O6 . Its average mass is 258.228 Da and its monoisotopic mass is 258.085175 Da .Wissenschaftliche Forschungsanwendungen

Neuroregulation and Blood Pressure Modulation Imidazoleacetic acid riboside (IAA-RP) is identified as an endogenous ligand in mammalian tissues, including the human brain, acting on imidazol(in)e receptors. These receptors regulate multiple functions in the central nervous system (CNS) and periphery. IAA-RP is present in neurons, especially in areas of the brainstem, such as the rostroventrolateral medulla, which is known to modulate blood pressure. Its presence in synaptosome-enriched fractions of the brain and its calcium-dependent release are consistent with a neurotransmitter function. IAA-RP induces hypertension when microinjected into the rostroventrolateral medulla, suggesting its role in neuroregulation and blood pressure control (Prell et al., 2004).

Metabolic Pathways and Histamine Metabolism IAA-RP plays a significant role in histamine metabolism. Histamine is rapidly metabolized in mammals, with IAA-RP being one of the major metabolic products retained in rat and mouse tissues. This process highlights the involvement of IAA-RP in the metabolic pathways of circulating histamine, showing its importance in biochemical processes within the body (Snyder et al., 1964).

Synaptic Responses in the Hippocampus In the hippocampus, IAA-RP, acting as an imidazoline receptor agonist, influences excitatory transmission. It induces a concentration-dependent depression of synaptic transmission in rat hippocampal slices, affecting the frequency of miniature excitatory postsynaptic currents and increasing paired-pulse facilitation. This suggests a presynaptic site of action for IAA-RP, underlining its potential role in modulating synaptic responses in specific brain regions (Bozdagi et al., 2011).

Involvement in Uric Acid Metabolism and Gout IAA-RP is linked to uric acid metabolism, impacting conditions like gout. The increased incorporation of glucose into the ribose-containing urinary excretion product IAA-RP, seen in gouty subjects, suggests a heightened turnover of phosphoribosylpyrophosphate in association with increased purine biosynthesis. This connection emphasizes the biochemical significance of IAA-RP in diseases associated with uric acid metabolism (Seegmiller et al., 1963).

Interactions with Ribonucleases and Nucleic Acid Chemistry IAA-RP contributes to our understanding of nucleic acid chemistry and enzyme catalysis, particularly in the context of ribonuclease A. Its involvement in enzymatic studies and reactions with ribonucleotides provides insights into the mechanisms of RNA cleavage, highlighting its significance in molecular biology and biochemical research (Breslow & Xu, 1993).

Safety And Hazards

Zukünftige Richtungen

Imidazoleacetic acid riboside is a putative neurotransmitter/modulator and an endogenous regulator of sympathetic drive, notably systemic blood pressure . It is particularly prevalent in regions that are involved in blood pressure control . Future research may focus on its role as a neuroregulator acting via I-Rs .

Eigenschaften

IUPAC Name |

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-3-6-8(16)9(17)10(18-6)12-2-5(11-4-12)1-7(14)15/h2,4,6,8-10,13,16-17H,1,3H2,(H,14,15)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPWEWASPTZMEK-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1C2C(C(C(O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183789 | |

| Record name | Ribosylimidazole acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imidazoleacetic acid riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Imidazoleacetic acid riboside | |

CAS RN |

29605-99-0 | |

| Record name | Imidazoleacetic acid riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribosylimidazole acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribosylimidazole acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazoleacetic acid riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of imidazoleacetic acid riboside in the context of histamine metabolism?

A: Imidazoleacetic acid riboside is a major metabolite of histamine. Studies using radiolabeled histamine in rats and mice revealed that imidazoleacetic acid and its riboside are the primary metabolic products retained in tissues. [] This suggests a role for this riboside in histamine clearance and potentially in regulating histamine levels within specific tissues.

Q2: How is imidazoleacetic acid riboside formed in the body?

A: Imidazoleacetic acid riboside is generated through a metabolic pathway involving histamine. Histamine is first converted to imidazoleacetic acid, which then undergoes ribosylation to form imidazoleacetic acid riboside. [, ] The exact enzymes and mechanisms involved in this ribosylation step require further investigation.

Q3: What evidence supports the presence of imidazoleacetic acid riboside in tissues?

A: Research has confirmed the existence of imidazoleacetic acid riboside within tissues, specifically in rats. [, , ] This finding suggests a potential physiological role beyond simply being a urinary excretion product.

Q4: Can imidazoleacetic acid riboside be used to study ribose synthesis?

A: Yes, imidazoleacetic acid riboside has proven to be a valuable tool for investigating ribose synthesis. Administering imidazoleacetic acid to rats leads to increased urinary excretion of its riboside. [, , , ] By analyzing the labeled ribose incorporated into this compound, researchers can gain insights into the pathways of ribose production in vivo. This method offers a less cumbersome alternative to isolating ribose from nucleic acids or coenzymes. []

Q5: How does ribose synthesis differ between species like rats and humans?

A: Studies using imidazoleacetic acid riboside revealed key differences in ribose synthesis pathways between rats and humans. While the non-oxidative reactions of the pentose phosphate pathway appear to dominate in rats, human tissues seem to favor the oxidative branch for ribose production. [] This highlights the importance of considering species-specific variations when studying metabolic pathways.

Q6: What analytical techniques are employed to study imidazoleacetic acid riboside?

A: Various analytical methods are utilized to isolate, identify, and quantify imidazoleacetic acid riboside. These include ion exchange chromatography, [] isotope dilution techniques, [, ] and autoradiography. [] These methods allow researchers to track the fate of labeled precursors and determine the metabolic products generated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

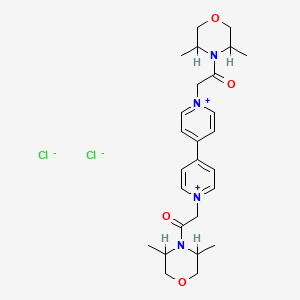

![2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1206130.png)

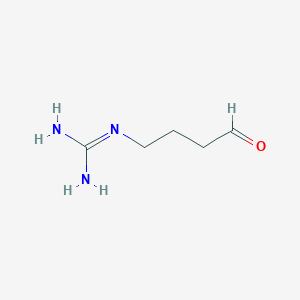

![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-amine](/img/structure/B1206131.png)

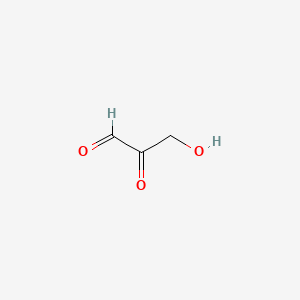

![4'-Hydroxy-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradec-8-ene]-8'-carbaldehyde](/img/structure/B1206146.png)